3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate
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Overview
Description
3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate is a zwitterionic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both positive and negative charges within the same molecule, which contributes to its high solubility in water and its ability to form stable complexes with various ions and molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate typically involves the copolymerization of sulfobetaine and acrylamide in the presence of zinc perchlorate (Zn(ClO4)2) solution . The reaction conditions are carefully controlled to ensure the formation of the desired zwitterionic structure. The process involves the use of a hydrophilic and charged gel framework that facilitates ion migration and accelerates ion transport .
Industrial Production Methods
Industrial production of this compound can be achieved through inverse suspension polymerization, where 3-[N,N-dimethyl-[2-(2-methylprop-2-enyloxy)ethyl]ammonium]propane-1-sulfonate and N,N-methylene bisacrylamide are used as precursors . The reaction conditions are optimized by regulating the content of total monomers, the ratio of monomers, and the content of stabilizers to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products.
Scientific Research Applications
3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate involves its ability to form stable complexes with ions and molecules. The zwitterionic nature of the compound allows it to interact with both positively and negatively charged species, facilitating various chemical and biological processes. The molecular targets and pathways involved include ion channels and transporters, which are influenced by the compound’s unique structure and properties .
Comparison with Similar Compounds
Similar Compounds
3-[(2-methacryloyloxy)ethyl]dimethylammonio)propane-1-sulfonate: Another zwitterionic compound with similar properties and applications.
3-[N,N-dimethyl-[2-(2-methylprop-2-enyloxy)ethyl]ammonium]propane-1-sulfonate: Used in the synthesis of hydrophilic zwitterionic microspheres.
Uniqueness
3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate is unique due to its specific chemical structure, which imparts distinct properties such as high solubility, stability, and the ability to form stable complexes with various ions and molecules. These properties make it particularly valuable in applications requiring high-performance materials with specific chemical and physical characteristics.
Properties
IUPAC Name |
3-[2-[(Z)-2-ethoxyprop-1-enyl]-5-methoxy-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-4-22-12(2)10-16-17(8-5-9-24(18,19)20)14-11-13(21-3)6-7-15(14)23-16/h6-7,10-11H,4-5,8-9H2,1-3H3/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLVSUHNCHNEED-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC1=[N+](C2=C(O1)C=CC(=C2)OC)CCCS(=O)(=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)OC)CCCS(=O)(=O)[O-])/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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